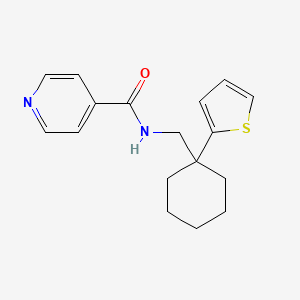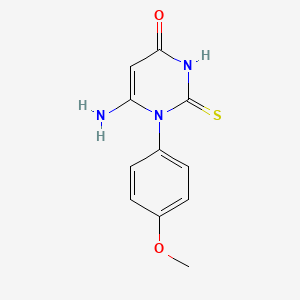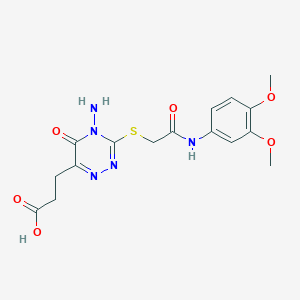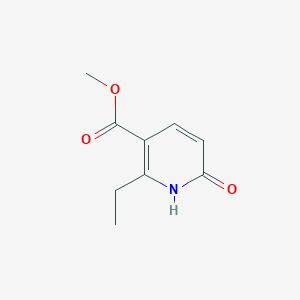![molecular formula C8H6F3NO3 B2412221 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid CAS No. 1691732-37-2](/img/structure/B2412221.png)
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1691732-37-2. It has a molecular weight of 221.14 . This compound is also known by its IUPAC name, 6-((trifluoromethoxy)methyl)nicotinic acid .
Synthesis Analysis
Trifluoromethylpyridines, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds has been a significant area of research, with many advances made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The InChI code for 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid is 1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid are not detailed in the search results, trifluoromethylpyridines are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Aplicaciones Científicas De Investigación
- Application : Chemists use this reaction to efficiently synthesize unsaturated compounds, such as alkenes and alkynes, which are essential building blocks in drug discovery and materials science .
- Application : 2,3,5-DCTF serves as a chemical intermediate for synthesizing crop-protection products. Researchers explore its potential as an active ingredient in pesticides and herbicides .
- Application : Medicinal chemists investigate its use as a scaffold for designing novel drugs, especially in the context of central nervous system disorders and inflammation .
- Application : Researchers incorporate this compound into complex molecules, such as pharmaceuticals and agrochemicals, to introduce fluorine atoms strategically .
- Application : Scientists explore its use in functional coatings, polymers, and other materials to enhance hydrophobicity, chemical resistance, and thermal stability .
Horner-Wadsworth-Emmons Reaction
Crop Protection and Agrochemicals
Medicinal Chemistry
Fluorinated Building Block
Materials Science
Organic Synthesis
Mecanismo De Acción
Direcciones Futuras
Trifluoromethylpyridines, including 6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid, are expected to have many novel applications discovered in the future . They are currently used in the agrochemical, pharmaceutical, and veterinary industries, and many candidates are undergoing clinical trials .
Propiedades
IUPAC Name |
6-(trifluoromethoxymethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWYEVSTPVIJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)COC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate](/img/structure/B2412138.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)


![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)
![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)







